2,6-Dichloronicotinamide

Catalog No.
S1943313
CAS No.
62068-78-4
M.F
C6H4Cl2N2O
M. Wt
191.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloronicotinamide

CAS Number

62068-78-4

Product Name

2,6-Dichloronicotinamide

IUPAC Name

2,6-dichloropyridine-3-carboxamide

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11)

InChI Key

TZQZNPXAAMVOKE-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1C(=O)N)Cl)Cl

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)Cl)Cl

The exact mass of the compound 2,6-Dichloronicotinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dichloronicotinamide is a highly functionalized pyridine derivative characterized by a C3-carboxamide group flanked by two reactive carbon-chlorine bonds at the C2 and C6 positions. In industrial and pharmaceutical procurement, it is primarily sourced as a rigid, bi-functional scaffold for the convergent synthesis of complex heterocyclic drugs, including kinase inhibitors. The baseline value of this compound lies in its precise electronic and steric topology: the electron-withdrawing nature of the pyridine ring and the carboxamide group activates the halogens for substitution, while the asymmetry introduced by the C3-amide enables orthogonal, site-selective functionalization that is impossible with symmetrical dihalopyridines [1].

Substituting 2,6-dichloronicotinamide with mono-chlorinated analogs (such as 2-chloronicotinamide or 6-chloronicotinamide) or unfunctionalized 2,6-dichloropyridine fundamentally disrupts synthetic efficiency. Mono-chlorinated substitutes restrict chemists to linear synthetic pathways, forcing the early introduction of aryl or amino moieties. This early commitment limits late-stage diversification, increases overall step count, and drastically reduces the overall yield of combinatorial libraries. Furthermore, substituting with 2,6-dichloropyridine removes the critical C3-amide directing group, resulting in poor regiocontrol during palladium-catalyzed cross-coupling and yielding intractable mixtures of C2 and C6 functionalized products [1].

Amide-Directed C2 Regioselectivity in Suzuki Cross-Coupling

During palladium-catalyzed Suzuki couplings, 2,6-dichloronicotinamide exhibits exceptional regioselectivity for the C2 position. This is driven by the chelation of the Pd(0) active species to the C3-amide group, which directs oxidative addition selectively to the adjacent C2-Cl bond. Studies utilizing the PXPd2 catalyst demonstrate that this directing effect overrides the natural steric preference for the C6 position, enabling highly selective C2-arylation. In contrast, dihalopyridines lacking this coordinating group yield poor selectivity or default to C6-arylation [1].

Evidence DimensionRegioselectivity of Suzuki coupling
Target Compound DataHighly selective C2-arylation (directed by C3-amide chelation)
Comparator Or BaselineUnfunctionalized 2,6-dichloropyridines (lack directing group, default to C6 or mixtures)
Quantified DifferenceComplete reversal of regioselectivity from C6 to C2
ConditionsPXPd2 catalyst, K2CO3 base, Methanol solvent

Enables the precise, protecting-group-free installation of an aryl moiety at the C2 position, which is critical for convergent drug synthesis.

Sterically Driven C6 Preference in Nucleophilic Aromatic Substitution (SNAr)

While the C2 position is targeted via directed Suzuki coupling, nucleophilic aromatic substitution (SNAr) with amines on 2,6-dichloronicotinamide occurs preferentially at the C6 position. The C2 position is sterically hindered by the adjacent C3-carboxamide group, making the C6-Cl bond significantly more accessible to incoming nucleophiles. This steric differentiation allows for orthogonal functionalization: chemists can perform an SNAr reaction to install a C6-amine, and subsequently or previously utilize Suzuki coupling to install a C2-aryl group without cross-reactivity[1].

Evidence DimensionRegioselectivity of SNAr with amine nucleophiles
Target Compound DataPreferential C6 substitution
Comparator Or BaselineSymmetrical dihalobenzenes (lack steric differentiation)
Quantified DifferenceHigh C6 preference over C2 due to C3-amide steric bulk
ConditionsAmine nucleophiles under basic conditions

Allows buyers to sequentially install two different functional groups at C2 and C6, transforming a linear synthesis into a highly efficient convergent pathway.

Late-Stage Diversification Capability for Kinase Inhibitor Libraries

The orthogonal reactivity of 2,6-dichloronicotinamide makes it the premier starting material for generating 6-amino-2-arylnicotinamide libraries, a structural motif common in BTK and other kinase inhibitors. By utilizing this specific scaffold, chemists achieve a rapid 3-step convergent synthesis. In contrast, starting from mono-chlorinated analogs necessitates lengthy linear syntheses where aryl moieties must be incorporated early, severely bottlenecking the rapid generation of diverse analogs for structure-activity relationship (SAR) profiling [1].

Evidence DimensionSynthetic steps to 6-amino-2-arylnicotinamide libraries
Target Compound Data3-step convergent synthesis with late-stage diversification
Comparator Or BaselineMono-chlorinated nicotinamides (require early-stage commitment and linear synthesis)
Quantified DifferenceSignificant reduction in step count and elimination of early-stage structural lock-in
ConditionsCombinatorial library generation for SAR studies

Drastically reduces the time and cost required to synthesize diverse pharmaceutical libraries, directly impacting R&D procurement ROI.

Synthesis of BTK and Kinase Inhibitors

2,6-Dichloronicotinamide is the optimal starting material for synthesizing substituted nicotinimide inhibitors of Bruton's Tyrosine Kinase (BTK). Its dual orthogonal reactivity allows for the rapid, late-stage installation of diverse aryl and amino groups, accelerating hit-to-lead optimization in oncology and autoimmune disease research[1].

Combinatorial Library Generation via Convergent Synthesis

For CROs and discovery labs building libraries of 6-amino-2-arylnicotinamides, procurement of 2,6-dichloronicotinamide bypasses the limitations of linear synthesis. It enables a modular approach where the C2 and C6 positions can be functionalized independently in the final steps, maximizing library diversity with minimal synthetic effort [2].

Agrochemical Scaffold Development

Beyond pharmaceuticals, this compound serves as a valuable intermediate in the development of novel pesticides and herbicides. The precise positioning of halogen, aryl, and heteroatom substituents on the pyridine ring, enabled by the compound's regioselectivity, is critical for optimizing target binding and environmental stability in agrochemical formulations [3].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,6-Dichloropyridine-3-carboxamide

Dates

Last modified: 08-16-2023

Explore Compound Types